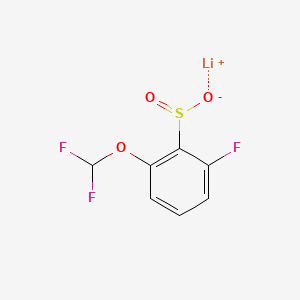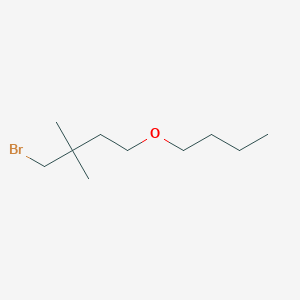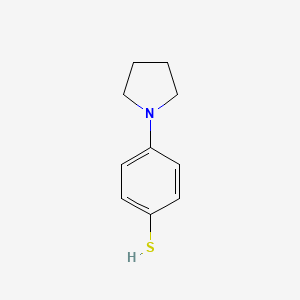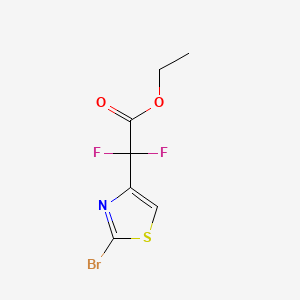
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group, a thiazole ring, and a difluoroacetate moiety, making it a unique and versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include thiazole sulfoxides or sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
科学的研究の応用
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The bromo group and difluoroacetate moiety contribute to its reactivity and ability to form covalent bonds with target molecules. The thiazole ring provides a stable scaffold for binding to biological macromolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other similar compounds such as:
3-(2-Bromo-1,3-thiazol-4-yl)-1-phenyl-2-propyn-1-one: This compound also contains a bromo-thiazole moiety but differs in the presence of a phenyl and propynone group.
4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile: This compound features a bromo-thiazole moiety with a benzonitrile group, offering different reactivity and applications.
3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid:
This compound stands out due to its difluoroacetate moiety, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H6BrF2NO2S |
|---|---|
分子量 |
286.10 g/mol |
IUPAC名 |
ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-2-13-5(12)7(9,10)4-3-14-6(8)11-4/h3H,2H2,1H3 |
InChIキー |
ISHIAEBIAWSFFX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CSC(=N1)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
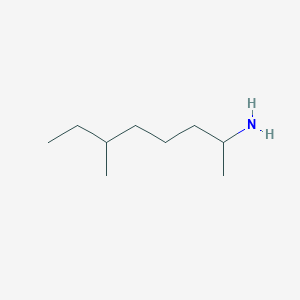

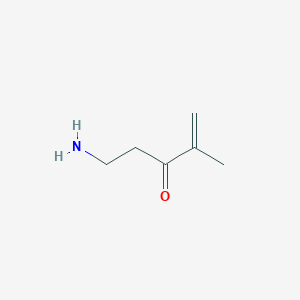
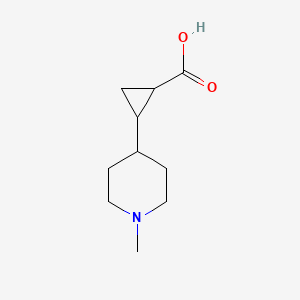
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
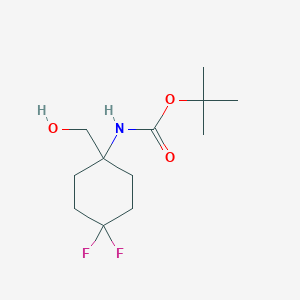
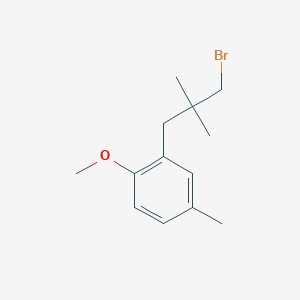
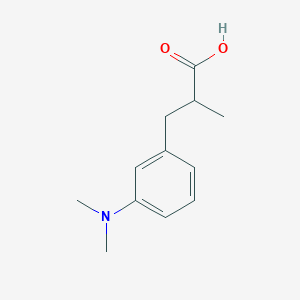
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
